molecular formula C17H14N2OS B2789544 2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole CAS No. 38956-32-0

2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2789544
CAS No.: 38956-32-0
M. Wt: 294.37
InChI Key: XPUBULNOUXFYNL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a fused heterocyclic compound featuring a benzothiazole core fused with an imidazole ring. Its structure includes a 4-methoxyphenyl group at position 2 and a methyl substituent at position 7 (Fig. 1). Its synthesis often involves microwave-assisted reactions under solvent-free conditions, yielding high purity (94%) and distinct spectral characteristics (e.g., δ 3.87 ppm for the methoxy group in $^1$H NMR) .

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-11-3-8-15-16(9-11)21-17-18-14(10-19(15)17)12-4-6-13(20-2)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUBULNOUXFYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. This reaction can be carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its quality and consistency for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. The presence of the benzothiazole moiety is believed to enhance its interaction with microbial cell membranes.

Pharmacological Insights

Neuroprotective Effects
The neuroprotective potential of imidazo[2,1-b][1,3]benzothiazole derivatives has been explored in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Anticonvulsant Activity
Research has indicated that derivatives of this compound can exhibit anticonvulsant properties. In animal models of epilepsy, these compounds have shown effectiveness in reducing seizure frequency and severity. This suggests potential therapeutic applications in managing epilepsy and related disorders.

Case Studies and Research Findings

StudyFindings
Arshad et al. (2022)Investigated the anticonvulsant effects of thiazole derivatives; found that certain derivatives exhibited significant activity in picrotoxin-induced convulsion models.
PubChem DatabaseCompounds with similar structures demonstrated varied biological activities including anticancer and antimicrobial properties.
Patent Research (WO2011087712A2)Described pharmaceutical compositions containing imidazo[2,1-b][1,3]benzothiazole derivatives for treating various diseases mediated by specific enzymes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Findings and Structure-Activity Relationships (SAR)

Compound Class Key Substituents IC$_{50}$ (µM) Notable Activity References
Imidazo[2,1-b]benzothiazoles 4-Methoxyphenyl, 7-methyl N/A Angiogenesis inhibition
A3 Morpholinomethyl 0.12 Hepatic cancer cytotoxicity
3f 7-Sulfonamide, 4-fluorophenyl 0.097 Hep G2 apoptosis
3c 7-Bromo, 4-fluorophenyl 0.04 Melanoma radiosensitization
Pyrrolo[2,1-b]benzothiazoles Thiophene, p-fluorophenyl 3.20–4.50 Antioxidant/antitumor dual activity
Pyrido[2,1-b]benzothiazoles Aromatic aldehydes 3.20–4.50 DNA intercalation

SAR Insights :

  • Methoxy groups (e.g., 4-methoxyphenyl) improve solubility and membrane permeability.
  • Sulfonamide substituents enhance DNA fragmentation and radiosensitization .
  • Fluorine atoms increase metabolic stability and target affinity .
  • Pyrimidine-4-one cores outperform benzothiazoles in kinase inhibition .

Biological Activity

2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazo and benzothiazole moiety. Its molecular formula is C16H14N2OSC_{16}H_{14}N_2OS, with a molecular weight of approximately 298.36 g/mol. The presence of the methoxy group at the para position of the phenyl ring enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization processes that yield the desired heterocyclic framework. Various synthetic routes have been explored to optimize yield and purity, often utilizing starting materials such as substituted phenyl derivatives and thiazole precursors.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown potent cytotoxic effects against various cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). In these studies, concentrations as low as 1-4 μM resulted in marked inhibition of cell proliferation and induction of apoptosis through mechanisms involving cell cycle arrest and modulation of key signaling pathways such as AKT and ERK .
  • Mechanistic Insights : The biological evaluation revealed that this compound mediates its effects by downregulating pro-inflammatory cytokines like IL-6 and TNF-α, which are often implicated in tumor progression. This dual action—anticancer and anti-inflammatory—positions it as a promising candidate for further development in cancer therapies .

Other Biological Activities

Apart from its anticancer potential, benzothiazole derivatives have been reported to exhibit a range of biological activities including:

  • Antimicrobial : Some derivatives demonstrate antibacterial properties against various pathogens.
  • Neuroprotective Effects : Certain modifications to the benzothiazole structure have shown neuroprotective effects in preclinical models.
  • Anti-inflammatory : The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

Case Studies

StudyFindings
Kamal et al. (2010)Investigated the anticancer activity of benzothiazole derivatives; identified compounds with significant cytotoxicity against multiple cancer cell lines.
Noolvi et al. (2012)Reported on the synthesis of modified benzothiazoles with enhanced anticancer properties; emphasized structure-activity relationships (SAR).
El-Helby et al. (2019)Explored anti-inflammatory activities alongside anticancer effects; highlighted mechanisms involving cytokine modulation.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(4-methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole and related derivatives?

The compound is typically synthesized via cyclization reactions using halogenated intermediates. For example, bromination of a methoxy-substituted imidazo[2,1-b][1,3]benzothiazole precursor in chloroform at room temperature yields halogenated derivatives (89% yield) . Microwave-assisted reactions with substituted phenacyl bromides in ethanol have also been reported for analogous compounds, reducing reaction times to 45 minutes . Key steps include refluxing with acetic acid and purification via crystallization (e.g., dimethylformamide or ethanol/water mixtures) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.735–1.754 Å) and dihedral angles (e.g., 36.18° phenyl ring twist) to validate planarity and substituent orientation . Bruker APEXII CCD diffractometers with MoKα radiation (λ = 0.71073 Å) are commonly used .
  • NMR spectroscopy : 1H NMR (500 MHz, DMSO-d6) identifies protons in aromatic (δ = 7.17–8.31 ppm) and methoxy (δ = 3.85 ppm) regions .
  • IR spectroscopy : Peaks at 1222 cm⁻¹ (C–O stretching) and 1607 cm⁻¹ (C=N/C=C) confirm functional groups .

Q. What biological activities are associated with this class of compounds?

Imidazo[2,1-b][1,3]benzothiazoles exhibit anticancer, antifungal, and anti-inflammatory properties. Derivatives like YM-201627 inhibit VEGF-driven angiogenesis, while others (e.g., A3 and A4 analogs) enhance cytotoxicity in hepatic cancer cells via apoptosis regulation . Substitutions at the 4-methoxyphenyl group modulate interactions with p53 and MAP kinase pathways .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structural refinement?

Discrepancies in atomic displacement parameters or hydrogen bonding (e.g., C–H⋯O interactions) may arise due to thermal motion or twinning. Use SHELXL for least-squares refinement against F² data, applying constraints for H-atom positions and multi-scan absorption corrections (SADABS) . Validate results with R-factors (R₁ < 0.05, wR₂ < 0.10) and check for planar deviations (r.m.s. < 0.05 Å) in fused ring systems .

Q. What strategies optimize the yield of imidazo[2,1-b][1,3]benzothiazole derivatives in multi-step syntheses?

  • Microwave irradiation : Enhances reaction efficiency (e.g., 130°C for 45 minutes) for cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization .
  • Catalysts : Hf(OTf)₄ in three-component reactions achieves >85% yield for pyrimido-benzothiazole hybrids .

Q. How do computational methods aid in understanding structure-activity relationships (SAR) for this compound?

  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with cytotoxicity. For example, electron-withdrawing groups at the 7-methyl position enhance anticancer activity .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., HDAC or VEGF receptors) using force fields like AMBER .
  • Docking studies : Predict binding affinities to kinases or DNA using AutoDock Vina, validated by experimental IC₅₀ values .

Q. What challenges arise in studying the supramolecular packing of these compounds, and how are they resolved?

Weak intermolecular forces (e.g., C–H⋯O, π-π stacking) complicate crystal engineering. Use Mercury software to analyze packing motifs (e.g., centrosymmetric dimers along the a-axis) . Synchrotron radiation improves resolution for low-symmetry space groups (e.g., P2₁/n) .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?

  • In vitro assays : Measure metabolic stability using liver microsomes and CYP450 inhibition profiles .
  • LogP determination : Employ HPLC to assess hydrophobicity, critical for blood-brain barrier penetration .
  • Plasma protein binding : Use equilibrium dialysis with LC-MS quantification .

Q. What techniques validate the compound’s role in modulating apoptosis pathways?

  • Western blotting : Quantify p53, PTEN, and MAP kinase expression in treated cancer cells .
  • Flow cytometry : Measure caspase-3/7 activation and mitochondrial membrane potential .
  • miRNA profiling : Track miR-195a and miR-101-1 levels via qRT-PCR .

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